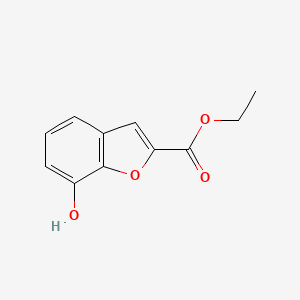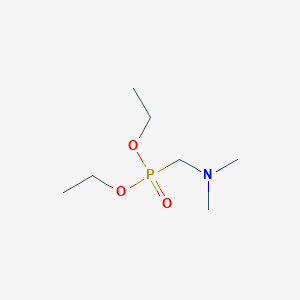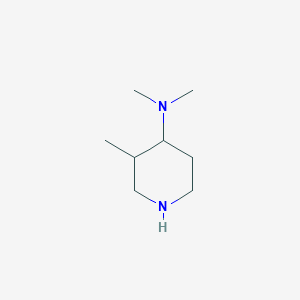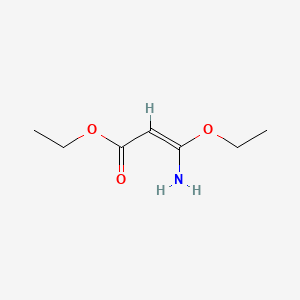
Ethanone, 2-hydroxy-2-phenyl-1-(3-pyridinyl)-
Vue d'ensemble
Description
Ethanone, 2-hydroxy-2-phenyl-1-(3-pyridinyl)-, also known as 2-HPP, is a chemical compound with a molecular formula of C16H13NO2. It is a white crystalline powder and is commonly used in scientific research due to its unique properties.
Mécanisme D'action
Ethanone, 2-hydroxy-2-phenyl-1-(3-pyridinyl)- acts as a reversible inhibitor of MAO. It binds to the enzyme's active site, preventing the breakdown of neurotransmitters. This results in an increase in the levels of neurotransmitters in the brain, which can have various effects on the body.
Biochemical and Physiological Effects
Ethanone, 2-hydroxy-2-phenyl-1-(3-pyridinyl)- has been shown to have various biochemical and physiological effects. Studies have shown that it can improve cognitive function, reduce anxiety, and have antidepressant effects. It has also been shown to have antioxidant properties and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethanone, 2-hydroxy-2-phenyl-1-(3-pyridinyl)- in lab experiments is its ability to selectively inhibit MAO without affecting other enzymes. This allows researchers to study the specific effects of MAO inhibition. However, one limitation is that Ethanone, 2-hydroxy-2-phenyl-1-(3-pyridinyl)- is not very stable and can degrade over time, which can affect the accuracy of the results.
Orientations Futures
There are several future directions for research involving Ethanone, 2-hydroxy-2-phenyl-1-(3-pyridinyl)-. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the development of new antidepressant and anxiolytic drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of Ethanone, 2-hydroxy-2-phenyl-1-(3-pyridinyl)- and its potential side effects.
In conclusion, Ethanone, 2-hydroxy-2-phenyl-1-(3-pyridinyl)- is a chemical compound with unique properties that make it useful in scientific research. Its ability to selectively inhibit MAO has led to its use in studying the effects of neurotransmitter levels on the body. Further research is needed to fully understand its potential uses and limitations.
Applications De Recherche Scientifique
Ethanone, 2-hydroxy-2-phenyl-1-(3-pyridinyl)- is widely used in scientific research due to its ability to inhibit the activity of the enzyme monoamine oxidase (MAO). MAO is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO leads to an increase in the levels of these neurotransmitters, which can have various effects on the body.
Propriétés
IUPAC Name |
2-hydroxy-2-phenyl-1-pyridin-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-12(10-5-2-1-3-6-10)13(16)11-7-4-8-14-9-11/h1-9,12,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMRGMPTBNKPRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CN=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607459 | |
| Record name | 2-Hydroxy-2-phenyl-1-(pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 2-hydroxy-2-phenyl-1-(3-pyridinyl)- | |
CAS RN |
40061-64-1 | |
| Record name | 2-Hydroxy-2-phenyl-1-(pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[trans-4-(Methoxymethyl)cyclohexyl]methyl methanesulfonate](/img/no-structure.png)










![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate](/img/structure/B3052227.png)